molecular formula C9H18N2O B12919859 1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one CAS No. 833483-48-0

1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B12919859
CAS No.: 833483-48-0
M. Wt: 170.25 g/mol
InChI Key: ARGWATMGTQYFJQ-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the aminopyrrolidine moiety in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutan-1-one with 3-aminopyrrolidine under specific reaction conditions. The reaction typically requires a suitable solvent, such as methanol or ethanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product.

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be employed to optimize reaction conditions and improve yield. Additionally, the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of high-purity this compound.

Chemical Reactions Analysis

1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aminopyrrolidine moiety allows for nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the development of new therapeutic agents.

    Medicine: Its potential as a drug candidate is explored for various therapeutic areas, including anti-inflammatory, anticancer, and antiviral treatments.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The aminopyrrolidine moiety can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by occupying the active site and preventing substrate binding. Additionally, the compound can influence signaling pathways by interacting with receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

1-(3-Aminopyrrolidin-1-yl)-3-methylbutan-1-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: This compound shares the pyrrolidine ring but lacks the aminopyrrolidine moiety, resulting in different chemical and biological properties.

    3-Aminopyrrolidine: While it contains the aminopyrrolidine group, it does not have the additional methylbutanone structure, leading to variations in reactivity and applications.

    N-Methylpyrrolidine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

833483-48-0

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-3-methylbutan-1-one

InChI

InChI=1S/C9H18N2O/c1-7(2)5-9(12)11-4-3-8(10)6-11/h7-8H,3-6,10H2,1-2H3

InChI Key

ARGWATMGTQYFJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCC(C1)N

Origin of Product

United States

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